molecular formula C12H16N2O2 B7590443 N-methyl-2-morpholin-4-ylbenzamide

N-methyl-2-morpholin-4-ylbenzamide

Cat. No.: B7590443
M. Wt: 220.27 g/mol
InChI Key: UOGLRTWOCVLTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-morpholin-4-ylbenzamide is a benzamide derivative featuring a morpholine ring substituted at the 2-position of the benzamide scaffold. The compound’s structural features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where electron-rich moieties are critical.

Properties

IUPAC Name

N-methyl-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-12(15)10-4-2-3-5-11(10)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGLRTWOCVLTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-methyl-2-morpholin-4-ylbenzamide with five structurally related benzamide derivatives, emphasizing substituent effects, synthesis strategies, and physicochemical properties.

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Key Substituents Synthesis Method Key Findings/Properties
This compound Morpholine (2-position), methylamide Likely via hydrazide condensation High polarity due to morpholine; potential solubility in polar solvents
4-Bromo-N-(2-nitrophenyl)benzamide Bromo (4-position), nitro (2-phenyl) Condensation of 4-bromobenzoyl chloride with 2-nitroaniline Crystallizes with two asymmetric molecules; nitro group reduces solubility
4-Methyl-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide Morpholinomethyl-thiazole, pyridinyl Mannich reaction with paraformaldehyde Thiazole ring enhances rigidity; pyridinyl group may improve binding to aromatic receptors
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Chlorophenyl, methoxy, methyl Friedel-Crafts acylation Fluorescent properties; methoxy group increases electron density
N-(2-Phenylethyl)-4-methylbenzimidazole-6-carboxamide Phenylethyl, benzimidazole Multi-step synthesis with benzimidazole core Benzimidazole confers thermal stability; phenylethyl enhances lipophilicity

Structural Features

  • Morpholine vs. Nitro Groups: The morpholine ring in this compound provides a polar, non-aromatic heterocycle, contrasting with the electron-withdrawing nitro group in 4-bromo-N-(2-nitrophenyl)benzamide. The latter’s nitro group may reduce solubility but increase reactivity in electrophilic substitutions .
  • Thiazole vs.

Physicochemical Properties

  • Solubility : Morpholine and thiazole derivatives (e.g., ) are expected to exhibit higher aqueous solubility compared to nitro- or chlorophenyl-substituted analogs due to hydrogen-bonding capacity .

Research Implications

  • Drug Design : Morpholine’s polarity makes this compound a candidate for central nervous system targets, where blood-brain barrier penetration is critical. In contrast, thiazole- or benzimidazole-containing analogs () may target enzymes like kinases or proteases .
  • Synthetic Optimization : Paraformaldehyde-mediated reactions () offer efficient functionalization but may require purification adjustments to remove excess reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.